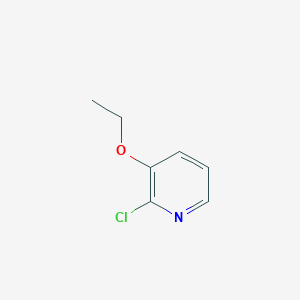

2-Chloro-3-ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDYDIGWWLACKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485195 | |

| Record name | 2-chloro-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63756-58-1 | |

| Record name | 2-chloro-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine via Williamson Ether Synthesis

Abstract

This document provides an in-depth technical guide for the synthesis of 2-Chloro-3-ethoxypyridine from 2-chloropyridin-3-ol. The proposed methodology is centered on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This guide will elaborate on the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical process parameters, and outline methods for purification and characterization. The content is designed for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific synthesis. 2-Chloro-3-hydroxypyridine is a valuable intermediate in the synthesis of various pharmaceutical and herbicidal compounds.[2][3] Its conversion to alkoxy derivatives like this compound further expands its utility as a versatile building block in medicinal chemistry.

Introduction and Synthetic Strategy

The O-alkylation of hydroxylated pyridine rings is a fundamental transformation in organic synthesis, enabling the modification of molecular properties such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, is an valuable derivative of 2-chloropyridin-3-ol (also known as 2-chloro-3-pyridinol). The presence of the chloro-substituent and the pyridine nitrogen makes the hydroxyl group moderately acidic, facilitating its conversion to a potent nucleophile under basic conditions.

The chosen synthetic strategy is the Williamson ether synthesis . This classic yet highly effective method involves two primary steps:

-

Deprotonation: The hydroxyl group of 2-chloropyridin-3-ol is deprotonated by a suitable base to form a pyridinolate anion.

-

Nucleophilic Substitution (SN2): The resulting pyridinolate acts as a nucleophile, attacking an ethylating agent (e.g., iodoethane or bromoethane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][4]

This approach is favored due to its reliability, broad scope, and the commercial availability of the required reagents.[1] The SN2 mechanism ensures a clean reaction with predictable stereochemistry if applicable, and generally provides good yields when primary alkyl halides are used as the electrophile.[4][5]

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism as detailed below.

Step 1: Deprotonation of 2-chloropyridin-3-ol A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of 2-chloropyridin-3-ol. This generates a sodium 2-chloropyridin-3-olate intermediate and hydrogen gas.[5][6] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete and irreversible deprotonation without competing side reactions.

Step 2: Nucleophilic Attack on the Ethylating Agent The electron-rich oxygen of the pyridinolate intermediate acts as a powerful nucleophile. It performs a backside attack on the electrophilic carbon of the ethylating agent (iodoethane).[1][4] This concerted step involves the simultaneous formation of the C-O ether bond and the cleavage of the carbon-iodine bond, leading to the formation of this compound and sodium iodide as a byproduct.

Below is a diagram illustrating the reaction mechanism.

Sources

Spectroscopic Data for 2-Chloro-3-ethoxypyridine: A Technical Guide

Introduction

2-Chloro-3-ethoxypyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of an electron-withdrawing chlorine atom and an electron-donating ethoxy group on the pyridine ring imparts unique reactivity and allows for diverse chemical transformations. Accurate and unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations presented herein are based on fundamental spectroscopic principles and comparative analysis with structurally related analogues.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom, and the electron-donating nature of the ethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| H-5 | ~7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 4.5, J(H5-H4) ≈ 7.5 |

| H-4 | ~7.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.5 |

| -OCH₂- | ~4.1 | Quartet (q) | J ≈ 7.0 |

| -CH₃ | ~1.4 | Triplet (t) | J ≈ 7.0 |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region of the spectrum. H-6 is expected to be the most deshielded (highest chemical shift) due to its proximity to the electronegative nitrogen atom. The ethoxy group at C-3 will exert an electron-donating effect, shielding the ortho (H-4) and para (H-2, which is substituted) positions. The chloro group at C-2 will have a deshielding effect. The interplay of these effects leads to the predicted chemical shifts. The coupling between the adjacent protons (H-4, H-5, and H-6) will result in doublet of doublets splitting patterns for each.

-

Ethoxy Group Protons: The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons, resulting from coupling with the three adjacent methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~155 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~145 |

| -OCH₂- | ~65 |

| -CH₃ | ~15 |

Interpretation:

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons. C-2 and C-3, being directly attached to the electronegative chlorine and oxygen atoms, respectively, will have the highest chemical shifts. C-6 will also be significantly deshielded due to its proximity to the nitrogen atom.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 65 ppm, and the methyl carbon (-CH₃) will be found in the upfield region, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250-1200 | Aryl-O stretching (asymmetric) |

| 1050-1000 | Aryl-O stretching (symmetric) & C-O stretching |

| 800-750 | C-Cl stretching |

Interpretation:

The IR spectrum will be characterized by the stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the ethoxy group. The characteristic absorptions for the pyridine ring (C=C and C=N stretching) will be observed in the 1600-1450 cm⁻¹ region. The presence of the ether linkage will be confirmed by the strong C-O stretching bands. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157/159 | Molecular ion (M⁺) peak with a characteristic ~3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. |

| 128/130 | [M - C₂H₅]⁺, loss of an ethyl radical. |

| 122 | [M - Cl]⁺, loss of a chlorine radical. |

| 94 | [M - C₂H₅ - Cl]⁺ or [M - Cl - C₂H₅]⁺, subsequent loss of the other substituent. |

Interpretation:

The mass spectrum of this compound will show a distinct molecular ion peak at m/z 157, with a smaller peak at m/z 159 (approximately one-third the intensity) corresponding to the ³⁷Cl isotope. The fragmentation is expected to proceed through the loss of the substituents. The loss of an ethyl radical from the ethoxy group is a likely fragmentation pathway, as is the loss of the chlorine atom.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce the fragmentation patterns discussed. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used as softer ionization methods to primarily observe the molecular ion.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is always the gold standard, this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization and structural confirmation of this important synthetic intermediate. These data and interpretations are intended to assist researchers, scientists, and drug development professionals in their work with this and related compounds.

References

-

NIST Chemistry WebBook. 2-Chloropyridine. [Link]

-

PubChem. 3-Ethoxypyridine. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. 3-Methoxypyridine. [Link]

Introduction: The Strategic Importance of 2-Chloro-3-ethoxypyridine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a particularly valuable and versatile building block. Its strategic disubstitution pattern—an electron-withdrawing chlorine atom at the 2-position and an electron-donating ethoxy group at the 3-position—creates a unique electronic environment that allows for a diverse range of selective chemical transformations.[1]

The chlorine atom at the C-2 position acts as a proficient leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution and serving as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.[1][2] Concurrently, the ethoxy group at the C-3 position modulates the electronic density of the pyridine ring, influencing the molecule's reactivity, stability, and solubility.[1] This guide offers a comprehensive exploration of the chemical properties and reactivity of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source/Note |

| Molecular Formula | C₇H₈ClNO | Calculated |

| Molecular Weight | 157.60 g/mol | Calculated |

| CAS Number | 63756-58-1 | [1][3] |

| Appearance | Off-white to yellow or brown powder/crystals | Based on similar compounds |

| Melting Point | Not available | Data not found in searches |

| Boiling Point | Predicted: ~220-230 °C | Extrapolated from similar compounds[4] |

| Solubility | Insoluble in water; soluble in common organic solvents | Based on similar compounds[4] |

Spectroscopic Characterization

While specific spectra are dependent on experimental conditions, the expected spectroscopic signatures for this compound are as follows:

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The ethoxy group would show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region.

-

¹³C NMR: Six distinct signals for the pyridine ring carbons and two signals for the ethoxy group carbons. The carbon attached to the chlorine (C2) would be significantly influenced.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Part 2: Reactivity and Key Synthetic Transformations

The utility of this compound lies in its predictable and versatile reactivity. The C2-chloro group is the primary site for synthetic modification, enabling a host of powerful bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom and the C2-chloro substituent, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][5] In these reactions, a nucleophile attacks the C2 carbon, leading to the displacement of the chloride leaving group through an addition-elimination mechanism.[5][6]

Causality Behind Experimental Choices: This pathway is favored because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the transition state.[2] This makes the 2- and 4-positions on the pyridine ring particularly activated for this type of substitution.[5]

Caption: General workflow for SNAr reactions.

-

Reagent Preparation: To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired amine (e.g., benzylamine, 1.2 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-ethoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[7] It is widely used due to the stability and low toxicity of the boronic acid reagents and its broad functional group tolerance.[8]

Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.[7][9]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[8][9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until TLC or LC-MS indicates complete consumption of the starting material.[10]

-

Work-up & Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue via column chromatography.[10]

This reaction is one of the most powerful methods for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods.

Catalytic Cycle Explained: The mechanism is similar to the Suzuki coupling but involves an amine and requires a strong, non-nucleophilic base.[13]

-

Oxidative Addition: Pd(0) adds to the C-Cl bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base (like NaOtBu) deprotonates the amine to form a palladium-amido complex.[13][14]

-

Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.[13]

Sources

- 1. This compound | 63756-58-1 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1393559-04-0|2-Chloro-3-(ethoxymethoxy)pyridine|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-3-methoxypyridine CAS#: 52605-96-6 [m.chemicalbook.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. jk-sci.com [jk-sci.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Chloro-3-ethoxypyridine: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutics. Their unique electronic properties and versatile reactivity make them privileged structures in the design of biologically active molecules. Among these, 2-Chloro-3-ethoxypyridine stands out as a key building block, offering a strategic combination of a reactive chloro group and a modulating ethoxy substituent. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic route, its molecular structure, and its potential applications in the field of drug discovery, particularly as a modulator of nicotinic acetylcholine receptors.

Chemical Identity and Molecular Structure

This compound is a halogenated alkoxy-substituted pyridine derivative. Its unique arrangement of a chlorine atom at the 2-position and an ethoxy group at the 3-position of the pyridine ring imparts specific reactivity and conformational properties that are highly valuable in organic synthesis and medicinal chemistry.

Key Identifiers:

| Identifier | Value |

| CAS Number | 63756-58-1 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| IUPAC Name | This compound |

The molecular structure of this compound is depicted below. The presence of the electronegative chlorine atom and the electron-donating ethoxy group on the pyridine ring creates a distinct electronic profile, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol: Williamson Ether Synthesis

While specific, detailed experimental procedures for the synthesis of this compound are not extensively reported in peer-reviewed literature, a highly plausible and efficient method is the Williamson ether synthesis.[1][2] This classic and robust reaction involves the formation of an ether from an organohalide and an alkoxide. In this case, the readily available 2-Chloro-3-hydroxypyridine can be deprotonated to form the corresponding alkoxide, which then reacts with an ethylating agent.

The parent compound, 2-Chloro-3-hydroxypyridine, is a valuable building block in its own right, utilized in the synthesis of various pharmaceutical agents.[3] Its synthesis is well-documented, often involving the chlorination of 3-hydroxypyridine.[4]

Reaction Scheme:

The proposed synthesis of this compound from 2-Chloro-3-hydroxypyridine proceeds as follows:

-

Deprotonation: 2-Chloro-3-hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to generate the sodium or potassium salt of the pyridinol.

-

Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), via an SN2 mechanism to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

To a stirred solution of 2-Chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Data (Predicted)

| Data Type | Predicted Characteristics |

| ¹H NMR | δ (ppm): ~8.0 (dd, 1H, pyridyl-H), ~7.2 (dd, 1H, pyridyl-H), ~7.1 (dd, 1H, pyridyl-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~155 (C-O), ~145 (C-Cl), ~140 (pyridyl-CH), ~125 (pyridyl-CH), ~120 (pyridyl-CH), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃). |

| Mass Spec (EI) | m/z: 157 (M⁺), 159 (M+2⁺, chlorine isotope), fragment ions corresponding to loss of C₂H₄, C₂H₅, and Cl. |

| IR | ν (cm⁻¹): ~3100-3000 (aromatic C-H), ~2980-2850 (aliphatic C-H), ~1580-1450 (C=C, C=N stretching), ~1250 (C-O stretching), ~750 (C-Cl stretching). |

Disclaimer: The spectroscopic data presented above are predicted values and should be used for estimation purposes only. Experimental verification is required for definitive structural confirmation.

Applications in Drug Development

The 2-chloro-3-alkoxypyridine scaffold is a crucial pharmacophore in the development of modulators for various biological targets. The strategic placement of the chloro and alkoxy groups allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing ligand-receptor interactions.

Potential as Nicotinic Acetylcholine Receptor (nAChR) Modulators:

A significant area of interest for this compound and its analogues is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[5][6][7][8]

The 2-chloropyridine moiety can serve as a key binding element, while the 3-ethoxy group can be modified to enhance subtype selectivity and improve pharmacokinetic properties. The chlorine atom at the 2-position also provides a reactive handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries for high-throughput screening.

Caption: Conceptual role of this compound in drug discovery.

Conclusion

References

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

-

ResearchGate. A preparation of 2-chloropyridine. Available from: [Link]

-

The Williamson Ether Synthesis. Available from: [Link]

- Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubMed Central. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Available from: [Link]

-

PubChem. 2-Chloro-3-methoxypyridine. Available from: [Link]

- Google Patents. Preparation method of 2-chloropyridine n-oxides - CN102718704B.

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - US5329011A.

-

Wikipedia. 2-Chloropyridine. Available from: [Link]

-

Chemcasts. Thermophysical Properties of 2-Chloro-3-methoxypyridine. Available from: [Link]

-

National Toxicology Program. 2-Chloropyridine. Available from: [Link]

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine - US7256295B2.

-

ACS Publications. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

- Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.

- Google Patents. Process for the preparation of 2-chloropyridine - US3153044A.

-

PubMed. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine. Available from: [Link]

-

PubMed Central. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available from: [Link]

-

PubMed. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Available from: [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]

-

ResearchGate. Spectral and Biological study of 2-Chloro-3-Nitro Pyridine. Available from: [Link]

-

PubMed Central. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Available from: [Link]

-

PubMed Central. Molecular, spectroscopic and thermochemical characterization of C2Cl3, C2F3 and C2Br3 radicals and related species. Available from: [Link]

-

ResearchGate. 2-Chloro-3-nitropyridine. Available from: [Link]

-

Scentspiracy. Benzyl Salicylate (118-58-1) - Synthetic Ingredient for Perfumery. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Available from: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Chloro-3-ethoxypyridine in Common Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

2-Chloro-3-ethoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide addresses the critical need for solubility data by providing a comprehensive analysis based on fundamental chemical principles and data from structurally analogous compounds, due to the limited availability of direct quantitative solubility data in public literature. We present a predicted solubility profile across a range of common organic solvents, detailing the molecular interactions that govern this behavior. Critically, this document provides a robust, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise, reliable data in their own laboratory settings. This guide is designed to be a foundational resource, bridging the existing data gap and enabling the effective utilization of this compound in diverse research and development applications.

Introduction to this compound

This compound (CAS No: 14035-22-8) is a halogenated, ether-substituted pyridine. Its molecular structure, featuring a pyridine ring, a chloro substituent, and an ethoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. These features are central to its chemical reactivity and physical properties, including its solubility.

-

Molecular Formula: C₇H₈ClNO

-

Molecular Weight: 157.60 g/mol

-

Structure:

-

An aromatic pyridine ring, which is weakly basic due to the nitrogen lone pair.

-

An electron-withdrawing chlorine atom at the 2-position, which influences the electron density of the ring.

-

An ethoxy group (-OCH₂CH₃) at the 3-position, which can act as a hydrogen bond acceptor.

-

The solubility of this compound is a critical parameter that influences reaction kinetics, dictates the choice of solvents for recrystallization and chromatography, and is a key determinant in the formulation of drug candidates.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. For this compound, the key interactions are:

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents can engage in these interactions, favoring dissolution.

-

Hydrogen Bonding: While the molecule has no hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in polar protic solvents (like alcohols) that can donate hydrogen bonds.

-

Van der Waals Forces: These non-polar interactions are present in all molecules. The aromatic ring and the ethyl group will interact favorably with non-polar solvents via these forces.

The overall solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on the molecular structure and first principles, a qualitative solubility profile can be predicted. This profile is informed by empirical data from structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine and other substituted pyridines.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to act as a hydrogen bond donor interacts strongly with the nitrogen and oxygen atoms of the solute. The polarity is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions are possible. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to alcohols. |

| Ethyl Acetate | Moderate | The ester functionality provides polarity, but the overall polarity is less than that of ketones or alcohols. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many polar organic compounds. | |

| Non-Polar | Toluene, Hexane | Low to Sparingly Soluble | The molecule's significant polarity makes it a poor match for non-polar solvents. Only weak van der Waals forces would promote dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is intermediate, and they can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, direct experimental measurement is essential. The isothermal saturation gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Rationale for Method Selection

The gravimetric method is chosen for its simplicity, accuracy, and the relatively small amount of specialized equipment required. It provides a direct measurement of solute mass in a saturated solution, which is fundamental to the definition of solubility. The protocol is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or stirring plate with water/oil bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Pre-weighed glass sample pans or vials for drying

-

Drying oven or vacuum oven

Experimental Workflow Diagram

A Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine: Strategic Routes and Starting Materials

An In-depth Technical Guide

Abstract

2-Chloro-3-ethoxypyridine is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern allows for versatile functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern each route. We will explore two principal pathways: the etherification of a pre-chlorinated hydroxypyridine intermediate and the direct nucleophilic aromatic substitution on a dichloropyridine precursor. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided to equip researchers and process chemists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. The precise placement of functional groups on this ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate, where the chloro and ethoxy groups offer distinct points for subsequent chemical modification. The chlorine atom, typically at the 2-position, is susceptible to nucleophilic displacement or can participate in palladium-catalyzed cross-coupling reactions. The ethoxy group at the 3-position modulates the electronic properties of the ring and can influence binding interactions with biological targets. Understanding the most efficient and scalable methods to construct this intermediate is therefore of paramount importance for drug development professionals.

Primary Synthetic Pathway: A Two-Step Approach via 2-Chloro-3-hydroxypyridine

The most established and widely employed route to this compound involves a two-step sequence. This strategy hinges on the initial synthesis of the key intermediate, 2-Chloro-3-hydroxypyridine, followed by a classical Williamson ether synthesis to introduce the ethoxy group. This approach offers robust and reliable chemistry with well-understood reaction mechanisms.

Synthesis of the Key Intermediate: 2-Chloro-3-hydroxypyridine

The precursor 2-Chloro-3-hydroxypyridine is a crucial intermediate for various pharmaceutical syntheses.[1] Its preparation is most commonly achieved through the regioselective chlorination of commercially available 3-hydroxypyridine.

Causality of Experimental Choice: The hydroxyl group of 3-hydroxypyridine is an ortho-, para-directing activator for electrophilic aromatic substitution. This electronic influence strongly directs the incoming electrophilic chlorine to the C2 and C6 positions. By carefully controlling the reaction conditions, selective monochlorination at the C2 position can be achieved in high yields.

A highly effective and scalable method involves the use of sodium hypochlorite in an aqueous medium.[2] This process is advantageous from both an economic and ecological standpoint compared to older methods that used harsher reagents like boiling hydrochloric acid and hydrogen peroxide, which often resulted in lower and less satisfactory yields.[2]

Experimental Protocol: Chlorination of 3-Hydroxypyridine

-

Preparation: A mixture of 3-hydroxypyridine and sodium hydroxide is prepared in an aqueous medium. The addition of aqueous sodium hydroxide to 3-hydroxypyridine is typically performed at a controlled temperature, for instance, between 0°C and 20°C.[2]

-

pH Adjustment: The pH of the solution is carefully adjusted to a range of 11-13. This is a critical step, as the phenoxide species formed under basic conditions is highly activated towards electrophilic attack.[2]

-

Chlorination: An aqueous solution of sodium hypochlorite is introduced to the reaction mixture while maintaining the pH between 11 and 13. The temperature is kept low, often between -5°C and 5°C, to control the reaction rate and minimize side-product formation.[2]

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid 2-Chloro-3-hydroxypyridine is then collected by filtration, washed with cold water, and dried under vacuum. This process can yield the desired product in yields as high as 85%.[2]

Etherification of 2-Chloro-3-hydroxypyridine

With the chlorinated core established, the final step is the introduction of the ethyl group. This is achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Mechanism: The reaction proceeds in two stages. First, a base is used to deprotonate the hydroxyl group of 2-Chloro-3-hydroxypyridine, forming a more nucleophilic pyridin-oxide anion. This anion then acts as a nucleophile, attacking an ethylating agent (such as ethyl iodide or diethyl sulfate) in a classic SN2 displacement reaction to form the ether linkage. The choice of a non-nucleophilic base like sodium hydride or potassium carbonate is crucial to prevent competition with the desired etherification reaction.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: 2-Chloro-3-hydroxypyridine is dissolved in an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A slight excess of a suitable base (e.g., sodium hydride or anhydrous potassium carbonate) is added portion-wise at 0°C to the stirred solution. The mixture is allowed to stir until the evolution of hydrogen gas ceases (in the case of NaH), indicating the complete formation of the alkoxide.

-

Ethylating Agent Addition: An ethylating agent, such as ethyl iodide or bromoethane, is added dropwise to the reaction mixture.

-

Reaction: The reaction is typically warmed to room temperature or slightly heated (e.g., 50-60°C) and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: The reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or distillation to afford pure this compound.

Visualization of the Primary Pathway

Caption: Primary synthetic route to this compound.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative and more convergent approach involves the direct displacement of a chlorine atom from a dichlorinated pyridine precursor using an ethoxide nucleophile. This method leverages the principles of Nucleophilic Aromatic Substitution (SNAr).

Starting Material: 2,3-Dichloropyridine

The key starting material for this route is 2,3-Dichloropyridine.[3] This compound can be prepared via several methods, including the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective hydrodechlorination at the 6-position.[4] The accessibility and cost of 2,3-Dichloropyridine are critical factors in the economic viability of this route.

The SNAr Reaction with Sodium Ethoxide

Mechanistic Rationale: In the 2,3-Dichloropyridine ring, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C3. This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho (C2) or para (C4) positions. The reaction of 2,3-Dichloropyridine with sodium ethoxide therefore proceeds with high regioselectivity to displace the C2 chlorine.[5]

Experimental Protocol: SNAr Reaction

-

Preparation of Nucleophile: Sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

Reaction Setup: 2,3-Dichloropyridine is dissolved in an excess of anhydrous ethanol.

-

Nucleophilic Attack: The sodium ethoxide solution is added to the solution of 2,3-Dichloropyridine. The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

Extraction: The residue is taken up in water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, typically by vacuum distillation, to yield this compound.

Visualization of the SNAr Pathway

Caption: SNAr route to this compound.

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes depends on several factors, including cost, scalability, and available equipment. The following table provides a comparative summary.

| Feature | Pathway 1: Etherification | Pathway 2: SNAr |

| Starting Materials | 3-Hydroxypyridine, NaOCl, Ethylating agent | 2,3-Dichloropyridine, Sodium Ethoxide |

| Number of Steps | Two main synthetic steps | One main synthetic step |

| Atom Economy | Lower, due to the introduction and removal of protecting/activating groups implicitly. | Higher, more convergent approach. |

| Reagent Safety | Involves potentially hazardous reagents like NaH and flammable solvents. | Requires handling of metallic sodium or concentrated sodium ethoxide solution. |

| Scalability | Both steps are generally scalable. The chlorination step is well-documented for large-scale production.[2] | Highly scalable, often preferred for industrial production due to fewer steps. |

| Yields | High yields are reported for both steps, often >80% for each. | Generally good to excellent yields, depending on conditions. |

| Purification | May require two separate purifications (intermediate and final product). | Typically requires a single final purification. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-validated synthetic routes. The two-step pathway starting from 3-hydroxypyridine offers a robust and flexible method, relying on classic, predictable organic reactions. The alternative SNAr route starting from 2,3-dichloropyridine provides a more convergent and atom-economical approach that is often favored for large-scale industrial synthesis. The optimal choice of strategy will ultimately be dictated by a careful evaluation of starting material cost and availability, process safety considerations, and the specific scale of the intended production. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide reliable access to this critical pharmaceutical intermediate.

References

-

ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... Retrieved from [Link]

- European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

LookChem. (n.d.). 3-Chloro-5-ethoxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.

-

Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

- Google Patents. (n.d.). US5484929A - Chlorination process.

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 5. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

Synthesis of 2-Chloro-3-ethoxypyridine using iodoethane and potassium carbonate

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine via Williamson Ether Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical development.[1][2] The document details a robust protocol centered on the Williamson ether synthesis, reacting 2-chloropyridin-3-ol with iodoethane in the presence of potassium carbonate. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss process optimization and troubleshooting, and outline critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3][4] Their unique electronic properties and ability to participate in various coupling reactions make them indispensable building blocks.[3] this compound, in particular, is a key intermediate whose structure is incorporated into molecules targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The presence of the chloro, ethoxy, and pyridine functionalities provides multiple reactive handles for medicinal chemists to elaborate complex molecular architectures and fine-tune pharmacological properties.[2]

The synthesis method detailed herein—the Williamson ether synthesis—is a classic, reliable, and widely used method for forming ethers.[5][6] This guide focuses on its application for producing this compound from readily available starting materials: 2-chloropyridin-3-ol, iodoethane, and potassium carbonate.

Mechanistic Insights: The Williamson Ether Synthesis

The formation of this compound in this context proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction can be dissected into two primary stages:

Stage 1: Deprotonation of the Phenol

The reaction commences with the deprotonation of the hydroxyl group of 2-chloropyridin-3-ol by a base. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is often preferred for its moderate basicity, ease of handling, and favorable solubility in polar aprotic solvents.[7] As a relatively weak base, K₂CO₃ is particularly suitable for deprotonating phenols, which are more acidic than aliphatic alcohols, without promoting unwanted side reactions.[8] The carbonate anion abstracts the acidic proton from the hydroxyl group, forming a potassium 2-chloropyridin-3-olate intermediate, which is a potent nucleophile.[9][10]

Stage 2: Nucleophilic Attack (SN2)

The generated pyridinolate anion then acts as the nucleophile, attacking the electrophilic carbon of iodoethane.[5] The reaction follows a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry (though not relevant for iodoethane).[5][10] Iodide is an excellent leaving group, facilitating a rapid and efficient substitution to form the desired this compound ether product.[5] The choice of a primary alkyl halide like iodoethane is critical, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions under basic conditions.[6]

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 2-Chloropyridin-3-ol | C₅H₄ClNO | 129.54 | 1.0 | User-defined |

| Iodoethane | C₂H₅I | 155.97 | 1.1 | Calculated |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | Calculated |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | To concentration |

Step-by-Step Synthesis Workflow

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-3-ol (1.0 eq.).

-

Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.5 M concentration). Acetonitrile can also be used as a suitable polar aprotic solvent.[5]

-

Base Addition : Add finely pulverized potassium carbonate (1.5 eq.) to the stirring solution. Stir the suspension at room temperature for 15-20 minutes.

-

Alkylating Agent Addition : Slowly add iodoethane (1.1 eq.) to the reaction mixture via syringe.

-

Reaction Conditions : Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours.[5][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an excess of cold water. This will precipitate the product and dissolve inorganic salts.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

-

Purification :

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; Inactive base. | Increase reaction time or temperature moderately (e.g., to 90 °C).[7] Ensure potassium carbonate is anhydrous and finely powdered for maximum surface area. |

| Low Yield | Side reaction (elimination); Product loss during work-up. | Ensure a primary alkyl halide is used. Iodoethane is ideal. Be meticulous during the extraction phase to avoid loss. |

| Formation of Byproducts | O-vs. N-alkylation (if other nucleophilic sites exist); Reaction with solvent. | The phenolic oxygen is significantly more nucleophilic after deprotonation than the pyridine nitrogen. Using DMF at moderate temperatures minimizes solvent reactivity. |

Safety Protocol

A thorough understanding and implementation of safety measures are paramount. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

2-Chloropyridin-3-ol : May cause skin, eye, and respiratory irritation. Handle with care and avoid inhalation of dust.

-

Iodoethane : Harmful if swallowed and may cause irritation. It is a suspected carcinogen. Handle with extreme care.

-

Potassium Carbonate : Causes serious eye irritation and skin irritation.[11][12] Avoid creating dust.

-

N,N-Dimethylformamide (DMF) : A skin and eye irritant. It is a reproductive toxin. Avoid skin contact and inhalation of vapors.

Refer to the latest Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[11][12][13][14]

Conclusion

The Williamson ether synthesis provides an efficient and scalable route to this compound. By carefully selecting a moderately weak base like potassium carbonate and a suitable primary alkyl halide, this method offers high yields while minimizing side reactions. The protocol described in this guide is robust and can be adapted for the synthesis of analogous pyridine ethers, which are of significant interest to the pharmaceutical industry. Adherence to the procedural and safety guidelines outlined will ensure a successful and safe synthesis for researchers and drug development professionals.

References

-

Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. (2023-10-07). Available at: [Link]

-

Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Vedantu. Available at: [Link]

-

Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014-08-15). Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Williamson Ether Synthesis - Edubirdie. Available at: [Link]

-

Sourcing 2-Chloro-3-methoxypyridine: A Guide for Pharmaceutical Manufacturers. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Williamson ether synthesis - chemeurope.com. Available at: [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available at: [Link]

-

2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem - NIH. Available at: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. Available at: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available at: [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

2-Chloro-3-nitropyridine - the NIST WebBook. Available at: [Link]

-

Safety Data Sheet: Potassium carbonate - Carl ROTH. Available at: [Link]

-

Question: 1. Draw the mechanism for the reaction between phenacetin, potassium carbonate, and iodoethane. - Chegg. (2021-04-22). Available at: [Link]

- 110L Exp 3 - Parts A&B - Google Sites.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson_ether_synthesis [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 10. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 11. actylislab.com [actylislab.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.ca [fishersci.ca]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-ethoxypyridine (CAS No. 63756-58-1) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any chemical compound intended for research and development, a thorough understanding of its physical properties is fundamental. The melting and boiling points are critical parameters that provide insights into a substance's purity, stability, and the intermolecular forces at play. This guide offers a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of this compound. While experimentally determined data for this specific compound are not widely published, this document will provide a robust framework for its characterization by examining analogous compounds and detailing established methodologies.

Section 1: Physicochemical Profile of this compound and Analogs

To provide a predictive context, the physical properties of two closely related analogs, 2-chloro-3-hydroxypyridine and 2-chloro-3-methoxypyridine, are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference from Topic Compound |

| This compound | C₇H₈ClNO | 157.60 | Not Reported | Not Reported | Ethoxy group at C3 |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54[6] | 170-172[6] | Not Reported | Hydroxyl group at C3; capable of hydrogen bonding |

| 2-Chloro-3-methoxypyridine | C₆H₆ClNO | 143.57[7] | 46.5 (Predicted)[8] | 208.94 (Predicted)[8] | Methoxy group at C3 |

The presence of the ethoxy group in this compound, being larger than the methoxy and hydroxyl groups, would suggest a higher molecular weight and potentially stronger van der Waals forces, leading to a higher boiling point than its analogs. The melting point is more complex to predict as it is also heavily influenced by the molecule's ability to pack into a crystal lattice.[3]

Section 2: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities generally depresses the melting point and broadens the melting range.[9] Therefore, an accurate melting point determination is a reliable indicator of purity.

Methodology: Capillary Melting Point Determination using a Mel-Temp Apparatus

This is a common and effective method for determining the melting point of a solid organic compound.[10]

Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[10]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[11]

-

Press the open end of a capillary tube into the sample, trapping a small amount of the solid.[10]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[10]

-

-

Apparatus Setup:

-

Measurement:

-

Turn on the apparatus and set the heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[9]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as you approach the expected melting point.[10]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid is observed.

-

Continue heating slowly and record the temperature at which the last crystal melts, resulting in a completely clear liquid.[10]

-

The recorded temperatures represent the melting range of the sample.

-

Section 3: Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] It is a characteristic physical property that is dependent on pressure.

Methodology: Micro Boiling Point Determination using a Thiele Tube

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[13][14]

Principle: A small amount of the liquid is heated in an oil bath. An inverted capillary tube traps the vapor, and the boiling point is identified as the temperature at which the liquid is drawn back into the capillary tube upon cooling.[13]

Step-by-Step Protocol:

-

Sample Preparation:

-

Attach a small test tube (Durham tube) to a thermometer using a rubber band.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Place a melting point capillary tube, sealed end up, into the liquid in the test tube.[15]

-

-

Apparatus Setup:

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. This creates convection currents that ensure uniform heating of the oil.[15]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[13][15] Record this temperature.

-

Section 4: Experimental Workflow Visualization

The following diagram illustrates the logical flow for the characterization of the melting and boiling points of a compound such as this compound.

Sources

- 1. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 6. 2-クロロ-3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem-casts.com [chem-casts.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. timstar.co.uk [timstar.co.uk]

- 15. youtube.com [youtube.com]

A Theoretical Investigation into the Electronic Landscape of 2-Chloro-3-ethoxypyridine: A Guide for Drug Discovery and Materials Science

Introduction: The Significance of Substituted Pyridines and the Case for 2-Chloro-3-ethoxypyridine

Pyridine and its derivatives are fundamental scaffolds in a vast array of commercially significant compounds, ranging from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of substituents on the pyridine ring profoundly modulates its electronic properties, thereby influencing its reactivity, intermolecular interactions, and biological activity. This compound, a halogenated and alkoxy-substituted pyridine, presents a compelling subject for theoretical investigation. The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group is anticipated to create a unique electronic distribution, making it a molecule of interest for applications in medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound. By employing Density Functional Theory (DFT), a powerful and widely adopted computational method, we will elucidate key electronic parameters.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis of the target molecule and a robust, self-validating protocol for conducting similar theoretical studies.

Computational Methodology: A Verified Protocol for Electronic Structure Elucidation

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methodology outlined below is based on established practices for substituted pyridines and offers a balance of accuracy and computational efficiency.[3]

Step-by-Step Computational Workflow

-

Molecular Geometry Optimization:

-

The initial step involves constructing the 3D structure of this compound.

-

A geometry optimization is then performed using DFT. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[4][5] This level of theory provides a good description of molecular geometries for organic compounds. The optimization process seeks the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Calculation of Electronic Properties:

-

With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[2] The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[7][8] It is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.[7][9]

-

Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, offering further insight into its electronic landscape.[6]

-

-

The following diagram illustrates the computational workflow: